Isepamicin Sulfate

Description

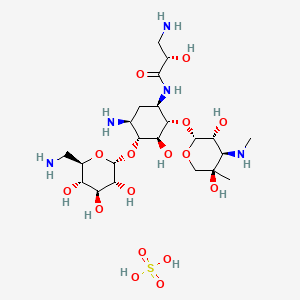

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDXRHRXGIWOVDQ-MGAUJLSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H45N5O16S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67814-76-0, 393574-17-9 | |

| Record name | D-Streptamine, O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-N1-[(2S)-3-amino-2-hydroxy-1-oxopropyl]-2-deoxy-, sulfate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67814-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isepamicin monosulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0393574179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISEPAMICIN SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2L211KBUV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Isepamicin Sulfate on the 30S Ribosomal Subunit

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isepamicin sulfate is a semi-synthetic aminoglycoside antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria, including strains resistant to other aminoglycosides like amikacin.[1][2] Its bactericidal action is primarily achieved by targeting the bacterial ribosome, a highly conserved and essential molecular machine responsible for protein synthesis.[3] This guide provides a detailed examination of the molecular mechanism by which Isepamicin binds to the 30S ribosomal subunit, disrupts the translation process, and ultimately leads to bacterial cell death. It consolidates structural data, quantitative metrics of inhibition, and detailed experimental protocols used to elucidate this mechanism.

Core Mechanism of Action: Targeting the Ribosomal Decoding Center

Like other aminoglycoside antibiotics, Isepamicin's primary intracellular target is the small (30S) subunit of the bacterial 70S ribosome.[4][5] By binding to a specific site on the 16S ribosomal RNA (rRNA), it interferes with protein synthesis through several key mechanisms.

Binding to the Aminoacyl-tRNA Site (A-Site)

The canonical binding pocket for Isepamicin and other 2-deoxystreptamine (2-DOS) aminoglycosides is the aminoacyl-tRNA site (A-site) on the 30S subunit.[6][7] This site is a highly conserved region within helix 44 (h44) of the 16S rRNA and is responsible for decoding the messenger RNA (mRNA) codon.[8][9] The binding of Isepamicin to this site is irreversible and initiates a cascade of disruptive events.[5]

Induction of a Conformational Change and mRNA Misreading

Upon binding to the A-site, Isepamicin induces a critical conformational change in the decoding center.[9] Specifically, it forces two universally conserved adenine residues, A1492 and A1493, to flip out from their position within helix 44.[8][10] This "flipped-out" conformation is typically adopted only when a correct (cognate) codon-anticodon pairing occurs between the mRNA and the incoming aminoacyl-tRNA (aa-tRNA).[10]

By locking the A-site in this "on" state, Isepamicin dramatically lowers the accuracy of the decoding process.[11][12] It allows near-cognate or non-cognate aa-tRNAs to be accepted into the A-site, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[4][11] The synthesis of these aberrant, nonfunctional, or toxic proteins disrupts essential cellular processes, including the integrity of the bacterial cell membrane, which contributes to the bactericidal effect.[4][5]

Inhibition of Translocation and Ribosome Assembly

Beyond causing miscoding, Isepamicin also physically obstructs the translocation step of elongation.[3][12] Translocation is the coordinated movement of the tRNAs and mRNA through the ribosome, which is essential for reading the next mRNA codon.[13] By binding to the A-site, the antibiotic hinders this movement, effectively stalling protein synthesis.[12][14] Furthermore, some aminoglycosides have been shown to inhibit the proper assembly of the 30S ribosomal subunit, representing another potential mechanism of action.[9][15]

The overall mechanism is a multi-pronged attack on the bacterial translation machinery, as illustrated below.

Quantitative Data on Aminoglycoside-Ribosome Interaction

The efficacy of an antibiotic is often quantified by its binding affinity and inhibitory concentration. While specific kinetic data for Isepamicin is less prevalent in public literature, data from structurally similar and well-studied aminoglycosides provide a strong comparative framework for its mechanism.

| Antibiotic | Parameter | Value | Organism/System | Reference |

| Arbekacin | KI (Inhibitory Constant) | 125 nM | E. coli reconstituted translation system | [14] |

| Paromomycin | Kd (Dissociation Constant) | 0.2 µM | E. coli ribosomes | [16] |

| Gentamicin | Kd (Dissociation Constant) | 1.7 µM | E. coli ribosomes | [16] |

| Apramycin | Kd (Dissociation Constant) | 6.3 µM | E. coli ribosomes | [16] |

| Paromomycin | IC50 (Growth Inhibition) | ~2.5 µg/mL | E. coli | [15] |

| Neomycin | IC50 (Growth Inhibition) | ~2.5 µg/mL | E. coli | [15] |

Note: KI and IC50 values represent the concentration required for half-maximal inhibition, while Kd represents the dissociation constant, with lower values indicating tighter binding.

Experimental Protocols for Studying the Mechanism of Action

The elucidation of Isepamicin's mechanism relies on a combination of structural biology, biochemical, and genetic techniques. The following are detailed overviews of key experimental protocols.

Structural Analysis: X-ray Crystallography and Cryo-EM

These techniques provide atomic-level resolution of the antibiotic-ribosome complex, revealing the precise binding interactions.

Objective: To determine the three-dimensional structure of Isepamicin bound to the 30S subunit.

Generalized Protocol:

-

Purification of Ribosomal Subunits: Isolate 70S ribosomes from bacterial cultures (e.g., Thermus thermophilus or Escherichia coli) and dissociate them into 30S and 50S subunits using sucrose density gradient centrifugation under low Mg2+ conditions.[6][17]

-

Complex Formation & Crystallization: Incubate purified 30S subunits with a molar excess of this compound, along with mRNA and tRNA analogs, to form a stable decoding complex.[6] Screen various conditions (precipitants, pH, temperature) to obtain high-quality crystals.

-

Data Collection: Expose the crystals to a high-intensity X-ray beam at a synchrotron source and collect diffraction data.[6][18] For Cryo-EM, the complex is flash-frozen in a thin layer of vitreous ice and imaged with an electron microscope.[17][19]

-

Structure Determination: Process the diffraction patterns (crystallography) or particle images (Cryo-EM) to calculate an electron density map.[18][20] A molecular model of the 30S-Isepamicin complex is then built into the map and refined.

Biochemical Analysis: In Vitro Translation Inhibition Assay

This assay directly measures the dose-dependent effect of an antibiotic on protein synthesis in a controlled, cell-free environment.[21]

Objective: To quantify the inhibitory potency (e.g., IC50) of Isepamicin.

Generalized Protocol:

-

Prepare a Cell-Free System: Prepare a bacterial cell lysate (e.g., E. coli S30 extract) or use a fully reconstituted system (PURE) containing all necessary translation components (ribosomes, tRNAs, amino acids, factors).[14][21]

-

Set up Reactions: In a multi-well plate, combine the cell-free system with an mRNA template encoding a reporter protein, such as luciferase or Green Fluorescent Protein (GFP).[21][22]

-

Add Inhibitor: Add this compound across a range of concentrations to different wells. Include a no-drug control and a no-mRNA control.

-

Incubation: Incubate the reactions at 37°C for a set period (e.g., 60-90 minutes) to allow for protein synthesis.[22]

-

Measure Protein Synthesis: Quantify the amount of reporter protein produced. For luciferase, add the luciferin substrate and measure luminescence.[21] For GFP, measure fluorescence.

-

Data Analysis: Plot the measured signal against the logarithm of the Isepamicin concentration and fit the data to a dose-response curve to determine the IC50 value.

Genome-Wide Analysis: Ribosome Footprinting (Ribo-Seq)

Ribosome profiling is a powerful high-throughput sequencing technique that provides a "snapshot" of all ribosome positions across the entire transcriptome, revealing how antibiotics affect translation in live cells.[23][24]

Objective: To map Isepamicin-induced ribosome stalling and miscoding events on a genome-wide scale.

Generalized Protocol:

-

Cell Treatment and Lysis: Treat bacterial cultures with Isepamicin for a short duration. Rapidly harvest and lyse the cells under conditions that preserve ribosome-mRNA complexes.[25]

-

Nuclease Digestion: Treat the lysate with RNase I to digest all mRNA that is not protected by ribosomes. This leaves behind ~28-30 nucleotide "footprints."[23]

-

Isolate Monosomes: Separate the ribosome-protected fragments (monosomes) from other cellular components using sucrose density gradient centrifugation or size-exclusion chromatography.[23][26]

-

Footprint Purification: Extract the RNA from the purified monosomes and run it on a denaturing polyacrylamide gel to isolate the footprint fragments based on size.

-

Library Preparation and Sequencing: Ligate sequencing adapters to the purified footprints, perform reverse transcription to create a cDNA library, and sequence the library using a next-generation sequencing platform.[23]

-

Data Analysis: Align the sequenced reads to a reference genome to determine the precise location and density of ribosomes on every mRNA. Analyze for sites of significant ribosome accumulation (stalling) in Isepamicin-treated samples compared to controls.

Conclusion and Future Directions

This compound exerts its potent bactericidal activity by binding with high affinity to the A-site of the 16S rRNA in the bacterial 30S ribosomal subunit.[3][4] This interaction triggers a cascade of events, most notably the induction of a conformational change that severely compromises the fidelity of mRNA decoding and inhibits the translocation of the ribosome.[6][12] The resulting synthesis of aberrant proteins is lethal to the bacterium. Its efficacy against some aminoglycoside-resistant strains highlights its value in the clinical setting.[4]

The combination of structural, biochemical, and genomic approaches has provided a comprehensive understanding of this mechanism. Future research can leverage these techniques, particularly high-resolution Cryo-EM and advanced kinetic analyses, to design novel aminoglycoside derivatives. The goal of such research would be to enhance binding affinity, broaden the spectrum of activity, and, most critically, evade emerging bacterial resistance mechanisms, ensuring the continued utility of this important class of antibiotics.

References

- 1. Clinical pharmacokinetics and pharmacodynamics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro activity of isepamicin and other aminoglycosides against clinical isolates of Gram-negative bacteria causing nosocomial bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. What are 30S subunit inhibitors and how do they work? [synapse.patsnap.com]

- 6. Aminoglycoside ribosome interactions reveal novel conformational states at ambient temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Aminoglycoside association pathways with the 30S ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 30S Ribosomal Subunit Assembly Is a Target for Inhibition by Aminoglycosides in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structures of complexes between aminoglycosides and decoding A site oligonucleotides: role of the number of rings and positive charges in the specific binding leading to miscoding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. resources.biomol.com [resources.biomol.com]

- 12. researchgate.net [researchgate.net]

- 13. Roles of specific aminoglycoside–ribosome interactions in the inhibition of translation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanistic insights into translation inhibition by aminoglycoside antibiotic arbekacin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dc.etsu.edu [dc.etsu.edu]

- 16. pnas.org [pnas.org]

- 17. researchgate.net [researchgate.net]

- 18. resources.rigaku.com [resources.rigaku.com]

- 19. Cryo-electron microscopy structure of the 30S subunit in complex with the YjeQ biogenesis factor - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Drug discovery in the era of cryo-electron microscopy (cryo EM) [asbmr.org]

- 21. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]

- 24. Ribosome Footprint Profiling of Translation throughout the Genome - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 26. biorxiv.org [biorxiv.org]

The Genesis of a Modern Aminoglycoside: A Technical Guide to the Discovery and Synthesis of Isepamicin from Gentamicin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isepamicin, a semisynthetic aminoglycoside antibiotic, represents a significant advancement in the fight against serious bacterial infections, particularly those caused by resistant Gram-negative bacteria.[1][2] Derived from gentamicin B, isepamicin was developed to overcome the growing challenge of bacterial resistance to earlier aminoglycosides like gentamicin and amikacin.[3][4][5] Patented in 1973 and approved for medical use in 1988, its unique chemical structure, featuring a 1-N-(S-α-hydroxy-β-aminopropionyl) side chain, confers stability against many aminoglycoside-modifying enzymes (AMEs) that inactivate other drugs in its class.[1][5][6] This stability gives isepamicin an enhanced spectrum of activity, making it a valuable therapeutic option for severe infections such as septicemia, pneumonia, and complicated urinary tract infections.[7] The World Health Organization has identified isepamicin as a Critically Important Antimicrobial for human medicine.[1][6]

Chemical Synthesis of Isepamicin from Gentamicin B

The synthesis of isepamicin from gentamicin B is a multi-step process that involves the selective protection of amino groups, acylation, and subsequent deprotection to yield the final active compound. The core of the synthesis is the attachment of the (S)-3-amino-2-hydroxypropanoic acid (HAPA) moiety to the 1-amino group of the deoxystreptamine ring of gentamicin B.

A common synthetic route involves the following key steps:

-

Selective Protection : The amino groups at the 3 and 6' positions of gentamicin B are selectively protected. This is a critical step to ensure that the subsequent acylation occurs at the desired 1-amino position. This can be achieved using reagents like benzyloxycarbonyl chloride in the presence of a zinc salt, such as zinc pivalate, which forms a complex with gentamicin B and directs the protecting groups to the 3 and 6' positions.[8]

-

Acylation : The unprotected 1-amino group of the 3,6'-di-N-protected gentamicin B is then acylated. One method uses N-(S-β-benzyloxycarbonylamino-α-hydroxypropionyloxy)succinimide in a suitable solvent like N,N-dimethylformamide (DMF).[8] Another approach involves using N-formyl isoserine in the presence of coupling agents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).[8]

-

Deprotection : Finally, the protecting groups are removed to yield isepamicin. If benzyloxycarbonyl groups are used for protection, they are typically removed by catalytic hydrogenation using a palladium catalyst.[8] If other protecting groups like tert-butoxycarbonyl (Boc) are used, they are removed by treatment with an acid such as trifluoroacetic acid (TFA).[8]

Caption: Chemical synthesis pathway of Isepamicin from Gentamicin B.

Mechanism of Action

Like other aminoglycosides, isepamicin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][7] The process is concentration-dependent and involves several key steps that ultimately lead to bacterial cell death.[9][10]

-

Bacterial Cell Entry : Isepamicin, being a polycationic molecule, initially interacts with the negatively charged bacterial outer membrane. It is then actively transported across the cytoplasmic membrane in an energy-dependent process.

-

Ribosomal Binding : Once inside the cytoplasm, isepamicin irreversibly binds to the 30S ribosomal subunit.[7][11] This binding occurs at the A-site, interfering with the initiation complex of protein synthesis.[7]

-

Disruption of Protein Synthesis : The binding of isepamicin to the 30S subunit has two major consequences:

-

It causes misreading of the mRNA codon, leading to the incorporation of incorrect amino acids into the growing polypeptide chain.[7]

-

It blocks the translocation of the peptidyl-tRNA from the A-site to the P-site, thereby terminating protein synthesis.

-

-

Cell Death : The accumulation of non-functional or toxic proteins, coupled with the disruption of the bacterial cell membrane, results in a loss of membrane integrity and ultimately leads to bacterial cell death.[7]

Caption: Mechanism of action of Isepamicin leading to bacterial cell death.

Quantitative Data Summary

Pharmacokinetic Properties

Isepamicin exhibits linear pharmacokinetics, meaning that peak plasma concentrations and the area under the curve are proportional to the administered dose.[12][13][14] It is not metabolized and is eliminated unchanged, primarily via the kidneys.[7][9][12]

| Parameter | Value | Reference |

| Elimination Half-life (t½β) | 2 - 3 hours (normal renal function) | [1][9][12] |

| Volume of Distribution (Vd) | 0.23 - 0.29 L/kg | [12][15] |

| Clearance | 1.1 - 1.3 mL/min/kg | [12][15] |

| Plasma Protein Binding | Not significant | [1][9] |

| Primary Route of Elimination | Renal (excreted unchanged) | [9][12][14] |

| Recommended Dosing | 15 mg/kg once daily or 7.5 mg/kg twice daily | [1][9] |

In Vitro Antibacterial Activity (MIC₉₀)

Isepamicin demonstrates broad-spectrum activity against many Gram-negative bacteria, including strains resistant to other aminoglycosides.[16][17] Its activity is comparable or superior to amikacin against many pathogens.[18][19]

| Organism | Isepamicin MIC₉₀ (mg/L) | Reference |

| Enterobacteriaceae | 1.1 - 8.5 | [19] |

| Pseudomonas aeruginosa | 7.8 | [19] |

| Acinetobacter spp. | 7.2 | [19] |

| Staphylococci | 0.5 - 6.9 | [19] |

MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.

Clinical Efficacy

Clinical trials have demonstrated that once-daily dosing of isepamicin is as effective as twice-daily dosing of amikacin for a variety of infections.[20]

| Indication | Clinical Response Rate (Cure/Improvement) | Reference |

| Various Infections (LRTI, UTI, Intra-abdominal, Skin) | 76% - 95% | [20] |

| Nosocomial Pneumonia (Severely Ill) | 62% - 63% | [20] |

| Complicated Urinary Tract Infections | 100% (Clinical Improvement) | [4] |

| Bacteriological Eradication Rate | ||

| Various Infections | ~90% | [20] |

| Complicated Urinary Tract Infections | 89.4% | [4] |

Experimental Protocols

Protocol: Synthesis of Isepamicin from Gentamicin B

This protocol is a generalized representation based on described chemical syntheses.[6][8]

Materials:

-

Gentamicin B

-

Zinc pivalate

-

Benzyloxycarbonyl chloride (Cbz-Cl)

-

N-formyl isoserine

-

Hydroxybenzotriazole (HOBt)

-

Dicyclohexylcarbodiimide (DCC)

-

Solvents: Dimethyl sulfoxide (DMSO), Methanol, Chloroform, Aqueous Ammonia

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Silica gel for thin-layer chromatography (TLC)

-

Phosphate buffer

Methodology:

-

Complex Formation and Protection:

-

Dissolve gentamicin B in DMSO.

-

Add zinc pivalate and stir to form the zinc complex.

-

Slowly add benzyloxycarbonyl chloride to selectively protect the 3 and 6' amino groups.

-

Monitor the reaction progress using TLC (e.g., mobile phase of methanol:chloroform:aqueous ammonia).[8]

-

Upon completion, add aqueous ammonia to decompose the reaction mixture and adjust the pH to ~7.5 with a phosphate buffer to break the zinc complex.[8]

-

Extract and purify the resulting 3,6'-di-N-benzyloxycarbonylgentamicin B, for example, using ion-exchange chromatography.[8]

-

-

Acylation of the 1-Amino Group:

-

Dissolve the purified 3,6'-di-N-protected gentamicin B in methanol.

-

Add N-formyl isoserine, HOBt, and DCC to the solution.

-

Stir the reaction at room temperature until the acylation is complete, monitoring by TLC.

-

-

Deprotection:

-

Filter the reaction mixture to remove dicyclohexylurea (DCU) byproduct.

-

Dissolve the resulting fully protected intermediate in a suitable solvent (e.g., aqueous acetic acid).

-

Add a Pd/C catalyst and subject the mixture to hydrogenation (H₂ gas) to remove the benzyloxycarbonyl protecting groups.

-

Remove the formyl group by alkaline hydrolysis.

-

-

Purification:

-

Filter the reaction mixture to remove the catalyst.

-

Purify the crude isepamicin using chromatography to obtain the final product.

-

Caption: Experimental workflow for the synthesis and purification of Isepamicin.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using standardized methods such as broth microdilution as per Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

-

Isepamicin stock solution

-

Bacterial isolates (e.g., E. coli, P. aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Methodology:

-

Prepare Isepamicin Dilutions: Perform serial two-fold dilutions of the isepamicin stock solution in CAMHB directly in the wells of a 96-well plate to achieve a range of final concentrations (e.g., from 64 mg/L to 0.25 mg/L).

-

Inoculate Plates: Dilute the standardized bacterial inoculum in CAMHB so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add this inoculum to each well containing the antibiotic dilutions.

-

Controls: Include a positive control well (broth + inoculum, no antibiotic) to ensure bacterial growth and a negative control well (broth only) to check for sterility.

-

Incubation: Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.

-

Determine MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of isepamicin that completely inhibits visible bacterial growth.

Conclusion

Isepamicin stands as a testament to the power of medicinal chemistry in addressing the challenge of antibiotic resistance. Its rational design, originating from gentamicin B, resulted in a molecule with enhanced stability to inactivating enzymes and a robust clinical profile.[4][19] The synthesis, while requiring careful control of protecting group chemistry, provides a reliable route to this important therapeutic agent. With its potent bactericidal activity, predictable pharmacokinetics, and proven clinical efficacy, isepamicin remains a critical tool in the management of severe bacterial infections for healthcare professionals worldwide.[19]

References

- 1. youtube.com [youtube.com]

- 2. Investigation of isepamicin in vitro efficiency in Gram negative bacteria efficacy of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Complete reconstitution of the diverse pathways of gentamicin B biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Once daily isepamicin treatment in complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isepamicin - Wikipedia [en.wikipedia.org]

- 7. What is Isepamicin Sulfate used for? [synapse.patsnap.com]

- 8. JP2004043481A - Method for producing isepamicin - Google Patents [patents.google.com]

- 9. Clinical pharmacokinetics and pharmacodynamics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. What is the mechanism of this compound? [synapse.patsnap.com]

- 12. Pharmacokinetics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Pharmacokinetics of intravenously administered isepamicin in men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. Isepamicin | C22H43N5O12 | CID 3037209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. jddtonline.info [jddtonline.info]

- 19. Isepamicin (SCH 21420, 1-N-HAPA gentamicin B): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Overview of the efficacy of isepamicin in the adult core clinical trial programme - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Potency of Isepamicin Sulfate Against Gram-Negative Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isepamicin sulfate, a semisynthetic aminoglycoside derived from gentamicin B, remains a significant agent in the armamentarium against serious Gram-negative bacterial infections. Its unique structural modifications confer a notable stability against many aminoglycoside-modifying enzymes (AMEs), the primary mechanism of resistance to this antibiotic class.[1] This technical guide provides an in-depth analysis of the in-vitro activity of isepamicin against a spectrum of clinically relevant Gram-negative bacteria, details the experimental methodologies for its evaluation, and illustrates its mechanism of action and the pathways of bacterial resistance.

Spectrum of In-Vitro Activity

The in-vitro efficacy of this compound has been evaluated against a broad range of Gram-negative bacilli, including members of the Enterobacteriaceae family and challenging non-fermenting bacteria. The following tables summarize the minimum inhibitory concentration (MIC) data from various studies, providing a quantitative overview of isepamicin's potency.

Data Presentation: Minimum Inhibitory Concentrations (MICs)

Table 1: In-Vitro Activity of Isepamicin and Comparator Aminoglycosides against Nosocomial Gram-Negative Bloodstream Isolates

| Organism (No. of Isolates) | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | % Susceptible |

| Enterobacteriaceae (154) | Isepamicin | 1 | 4 | ≤0.25 - >32 | 96.1 |

| Amikacin | 2 | 8 | ≤0.5 - >32 | 96.1 | |

| Gentamicin | 0.5 | >16 | ≤0.25 - >16 | 78.6 | |

| Tobramycin | 0.5 | >16 | ≤0.25 - >16 | 81.8 | |

| Non-fermentative Gram-negative bacilli (93) | Isepamicin | 4 | 16 | ≤0.25 - >32 | 76.3 |

| Amikacin | 8 | 32 | ≤0.5 - >32 | 72.0 | |

| Gentamicin | 4 | >16 | ≤0.25 - >16 | 59.1 | |

| Tobramycin | 2 | >16 | ≤0.25 - >16 | 61.3 |

Data sourced from a study on nosocomial bloodstream infections. Susceptibility breakpoints were not specified in the source.

Table 2: Susceptibility of Gram-Negative Isolates from a Teaching Hospital in Northern India

| Organism (No. of Isolates) | Isepamicin (% Susceptible) | Amikacin (% Susceptible) | Gentamicin (% Susceptible) | Tobramycin (% Susceptible) |

| Escherichia coli (27) | 66.67 | 29.63 | - | - |

| Klebsiella pneumoniae (46) | 52.17 | 43.48 | - | - |

| Pseudomonas aeruginosa (21) | 85.71 | 85.71 | 85.71 | 85.71 |

| Enterobacter cloacae (7) | 85.71 | 85.71 | 71.43 | 71.43 |

| Enterobacter aerogenes (15) | 53.33 | 53.33 | 53.33 | 53.33 |

Data from a prospective study in Northern India.[1] Susceptibility was determined by the Kirby-Bauer disc diffusion method according to CLSI 2019 guidelines.[1]

Experimental Protocols: Determining Antimicrobial Susceptibility

The determination of isepamicin's in-vitro activity relies on standardized and reproducible laboratory methods. The Clinical and Laboratory Standards Institute (CLSI) document M07 provides the foundational guidelines for these procedures.[2]

Broth Microdilution Method (as per CLSI M07)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Isepamicin Stock Solution: A stock solution of this compound is prepared by dissolving a known weight of the antibiotic powder in a suitable solvent, typically sterile distilled water, to achieve a high concentration (e.g., 1280 µg/mL).

-

Serial Dilutions: A series of twofold dilutions of the isepamicin stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) within a 96-well microtiter plate. This creates a gradient of antibiotic concentrations.

-

Inoculum Preparation: The test bacterium is cultured on an appropriate agar medium overnight. Several colonies are then suspended in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation: Each well of the microtiter plate containing the serially diluted isepamicin is inoculated with the standardized bacterial suspension. A growth control well (bacteria without antibiotic) and a sterility control well (broth only) are included.

-

Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: The MIC is recorded as the lowest concentration of isepamicin that completely inhibits visible growth of the bacterium.

Agar Dilution Method (as per CLSI M07)

This method is another reference standard for MIC determination and is particularly useful for testing multiple isolates simultaneously.

-

Preparation of Isepamicin-Containing Agar Plates: A stock solution of isepamicin is prepared as described for the broth microdilution method. A series of twofold dilutions are then prepared, and each dilution is mixed with molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared to a turbidity of a 0.5 McFarland standard as described above.

-

Inoculation: A standardized volume of the bacterial suspension (typically 1-2 µL, delivering 10⁴ CFU per spot) is inoculated onto the surface of each isepamicin-containing agar plate and the control plate. A multi-point inoculator can be used to test several isolates on the same plate.

-

Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of isepamicin that completely inhibits bacterial growth, disregarding a single colony or a faint haze caused by the inoculum.

Mechanism of Action and Resistance Pathways

Mechanism of Action

Isepamicin, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.

Caption: Mechanism of action of this compound.

Mechanisms of Resistance

The primary mechanism of resistance to aminoglycosides in Gram-negative bacteria is the enzymatic modification of the antibiotic by AMEs. These enzymes are often encoded by genes located on mobile genetic elements such as plasmids and transposons, facilitating their spread.

Caption: Enzymatic modification of Isepamicin.

Experimental Workflow for Susceptibility Testing

The following diagram outlines the typical workflow for determining the in-vitro susceptibility of a clinical isolate to isepamicin.

Caption: Workflow for Isepamicin susceptibility testing.

Conclusion

This compound demonstrates significant in-vitro activity against a wide range of Gram-negative bacteria, including isolates resistant to other aminoglycosides. Its efficacy is attributed to its stability against common aminoglycoside-modifying enzymes. Standardized susceptibility testing methodologies, such as broth microdilution and agar dilution, are crucial for accurately determining its activity and guiding clinical use. Understanding the mechanisms of action and resistance is paramount for its appropriate application and for the development of future antimicrobial strategies to combat the ongoing challenge of antibiotic resistance.

References

In Vitro Antibacterial Activity of Isepamicin Sulfate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antibacterial activity of Isepamicin Sulfate, an aminoglycoside antibiotic. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visual representations of key concepts and workflows.

Introduction to this compound

Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1] It is structurally related to gentamicin and amikacin and exhibits a broad spectrum of activity, particularly against Gram-negative bacteria.[2] Isepamicin is noted for its stability against many aminoglycoside-inactivating enzymes, which can confer resistance to other members of this antibiotic class.[3][4] This property makes it a valuable agent against certain resistant bacterial strains.[5] The antibacterial effect of isepamicin is concentration-dependent, and it exhibits a significant post-antibiotic effect (PAE), where bacterial growth suppression persists even after the drug concentration falls below the minimum inhibitory concentration (MIC).[3][6]

Mechanism of Action

Like other aminoglycosides, this compound exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The primary mechanism involves the binding of the drug to the 30S ribosomal subunit.[5][7] This binding interferes with the initiation of protein synthesis and causes misreading of the mRNA template.[7] The resulting production of nonfunctional or toxic proteins leads to disruption of the bacterial cell membrane and ultimately, cell death.[5]

Caption: Mechanism of action of Isepamicin.

In Vitro Antibacterial Spectrum and Potency

Isepamicin demonstrates potent activity against a wide range of clinically significant pathogens, particularly Gram-negative aerobes. Its spectrum includes members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[4] It also shows activity against staphylococci.[3] However, anaerobes, Neisseriaceae, and streptococci are generally resistant.[3][6]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound against various bacterial isolates, as reported in the literature. MIC values are a crucial measure of an antibiotic's potency.

Table 1: In Vitro Activity of Isepamicin against Gram-Negative Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Escherichia coli | 27 | - | - | [1] |

| Klebsiella pneumoniae | 46 | - | - | [1] |

| Enterobacter cloacae | 30 | - | - | [8] |

| Serratia marcescens | 31 | - | - | [8] |

| Pseudomonas aeruginosa | 31 | - | 7.8 | [4][8] |

| Acinetobacter baumannii | 31 | - | - | [8] |

| Enterobacteriaceae (overall) | 154 | - | ≤8 | [8] |

| Non-fermentative Gram-negative bacilli | 93 | - | ≤8 | [8] |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively. Some studies reported susceptibility rates rather than specific MIC₅₀/MIC₉₀ values.

Table 2: In Vitro Activity of Isepamicin against Gram-Positive Bacteria

| Bacterial Species | Number of Isolates | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Staphylococcus aureus | - | - | 0.5 - 6.9 | [4] |

Experimental Protocols

This section details the methodologies for key in vitro experiments used to evaluate the antibacterial activity of this compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[9] The agar dilution method and broth microdilution method are common procedures.

Protocol: Broth Microdilution Method

-

Preparation of Isepamicin Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions to create a range of concentrations.

-

Inoculum Preparation: Culture the test organism on an appropriate agar medium for 18-24 hours. Select several morphologically identical colonies and suspend them in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Assay Procedure:

-

Dispense a fixed volume (e.g., 50 µL) of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

-

Add an equal volume of the diluted Isepamicin solutions to the wells, creating a final volume of 100 µL with the desired drug concentrations.

-

Add the prepared bacterial inoculum (e.g., 50 µL) to each well.

-

Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

-

Result Interpretation: The MIC is the lowest concentration of Isepamicin that completely inhibits visible growth of the organism, as detected by the unaided eye.

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Curve Assay

Time-kill assays provide information on the rate of bactericidal activity of an antimicrobial agent over time.

Protocol: Time-Kill Curve Assay

-

Inoculum Preparation: Prepare a logarithmic-phase culture of the test organism in a suitable broth medium to a starting density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

-

Assay Setup:

-

Prepare flasks containing the broth medium with this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC).

-

Include a growth control flask without any antibiotic.

-

-

Incubation and Sampling: Inoculate the prepared flasks with the bacterial suspension. Incubate the flasks at 35-37°C with constant agitation. At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

-

Bacterial Viable Count: Perform serial dilutions of the collected aliquots in sterile saline or broth. Plate a fixed volume of each dilution onto an appropriate agar medium.

-

Incubation and Colony Counting: Incubate the plates at 35-37°C for 18-24 hours. Count the number of colonies on the plates to determine the number of viable bacteria (CFU/mL) at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each Isepamicin concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Caption: Experimental workflow for a time-kill curve assay.

Post-Antibiotic Effect (PAE) Assay

The PAE is the suppression of bacterial growth that persists after a short exposure to an antimicrobial agent.[10]

Protocol: In Vitro PAE Determination

-

Exposure Phase:

-

Prepare a logarithmic-phase culture of the test organism.

-

Expose the bacterial suspension to this compound at a specific concentration (e.g., a multiple of the MIC) for a defined period (e.g., 1 or 2 hours) at 35-37°C.

-

Include a control culture that is not exposed to the antibiotic.

-

-

Drug Removal: After the exposure period, rapidly remove the Isepamicin. This can be achieved by a 1:1000 dilution of the culture into pre-warmed, antibiotic-free broth or by centrifugation followed by resuspension of the bacterial pellet in fresh broth.

-

Monitoring Phase:

-

Incubate both the Isepamicin-exposed and control cultures at 35-37°C.

-

At regular intervals (e.g., every hour), determine the viable bacterial count (CFU/mL) for both cultures using the serial dilution and plating method described for the time-kill assay.

-

-

PAE Calculation: The PAE is calculated using the formula: PAE = T - C , where:

-

T is the time required for the viable count in the Isepamicin-exposed culture to increase by 1-log₁₀ above the count observed immediately after drug removal.

-

C is the time required for the viable count in the control culture to increase by 1-log₁₀ above its initial count.

-

Isepamicin has been shown to have a long post-antibiotic effect, lasting several hours.[3][6] This effect is concentration-dependent.[11][12]

Caption: Workflow for determining the post-antibiotic effect (PAE).

Conclusion

This compound is a potent aminoglycoside antibiotic with significant in vitro activity against a broad range of Gram-negative pathogens and staphylococci. Its stability in the presence of certain aminoglycoside-modifying enzymes, coupled with its concentration-dependent bactericidal activity and prolonged post-antibiotic effect, underscores its potential therapeutic value. The standardized protocols provided in this guide are essential for the accurate and reproducible in vitro evaluation of Isepamicin's antibacterial properties, which is a critical step in both preclinical research and clinical microbiology.

References

- 1. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Isepamicin | C22H43N5O12 | CID 3037209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Isepamicin (SCH 21420, 1-N-HAPA gentamicin B): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is this compound used for? [synapse.patsnap.com]

- 6. Clinical pharmacokinetics and pharmacodynamics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. In vitro activity of isepamicin and other aminoglycosides against clinical isolates of Gram-negative bacteria causing nosocomial bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bmglabtech.com [bmglabtech.com]

- 10. derangedphysiology.com [derangedphysiology.com]

- 11. Post-antibiotic effect of isepamicin compared to that of other aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

Isepamicin Sulfate pharmacokinetics and pharmacodynamics in preclinical models

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Isepamicin sulfate is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B. It exhibits a broad spectrum of activity against Gram-negative bacteria, including strains resistant to other aminoglycosides, making it a valuable agent in the context of rising antimicrobial resistance. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in various animal models. The data herein is intended to support researchers, scientists, and drug development professionals in their evaluation and potential application of this compound.

Pharmacokinetics

The pharmacokinetic profile of isepamicin has been characterized in several preclinical species, demonstrating predictable, dose-dependent exposure. Like other aminoglycosides, isepamicin is not metabolized and is primarily eliminated unchanged through renal excretion[1][2].

Data Summary

The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical models.

Table 1: Single-Dose Pharmacokinetic Parameters of Isepamicin in Rabbits

| Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | T½ (h) |

| Intramuscular (IM) | 6.25 | 25.4 | 0.5 | 87.6 | 2.1 |

| 25 | 101.2 | 0.5 | 350.4 | 2.3 | |

| 100 | 380.5 | 1.0 | 1489.2 | 2.5 | |

| Intravenous (IV) | 6.25 | 65.8 | 0.08 (5 min) | 85.3 | 2.2 |

| 25 | 255.7 | 0.08 (5 min) | 345.8 | 2.4 | |

| 100 | 998.6 | 0.08 (5 min) | 1501.7 | 2.6 | |

| Drip IV (45 min) | 25 | 110.3 | 0.75 | 360.1 | 2.3 |

Data extracted and compiled from a study in rabbits. The original study did not present the data in a tabular format, and these values are estimations based on the graphical and textual descriptions provided.

Table 2: Single-Dose Pharmacokinetic Parameters of Isepamicin in Other Preclinical Species (Qualitative Summary)

| Species | Administration Route | Dose | Key Findings |

| Rat | Subcutaneous (SC) | 300 mg/kg | Resulted in significant nephrotoxicity markers. Pharmacokinetic parameters were not detailed in the study[1]. |

| Rat | Intraperitoneal (IP) | 80 mg/kg | Showed temporal variation in nephrotoxicity, with higher cortical accumulation at 1400h[2][3]. |

| Mouse | Not Specified | Not Specified | A study in neutropenic mice focused on the post-antibiotic effect, which was found to be long (3-5 hours)[4]. |

| Dog | Intravenous (IV) / Intramuscular (IM) | Not Specified in abstract | Acute toxicity studies established LD50 values[4]. |

Note: Detailed quantitative pharmacokinetic data for isepamicin in rats and mice were not available in the public domain at the time of this review.

Experimental Protocols

Pharmacokinetic Study in Rabbits

-

Animal Model: Male rabbits.

-

Drug Administration:

-

Intramuscular (IM): Single injection into the femoral muscle at doses of 6.25, 25, and 100 mg/kg.

-

Intravenous (IV): Single bolus injection into the ear vein at doses of 6.25, 25, and 100 mg/kg.

-

Drip Intravenous (IV): Constant infusion over 45 minutes at a dose of 25 mg/kg.

-

-

Sample Collection: Blood samples were collected from the ear vein at predetermined time points post-administration. Urine was collected over 24 hours.

-

Bioanalysis: Isepamicin concentrations in plasma and urine were determined using a microbiological assay.

-

Pharmacokinetic Analysis: Plasma concentration-time data were analyzed to determine Cmax, Tmax, AUC, and elimination half-life (T½).

General Protocol for Aminoglycoside Pharmacokinetic Studies in Rodents

-

Animal Model: Male/Female Wistar or Sprague-Dawley rats; BALB/c or CD-1 mice.

-

Acclimatization: Animals are acclimatized for at least one week before the study.

-

Drug Administration:

-

Intravenous (IV): Administered as a bolus via the tail vein.

-

Intramuscular (IM): Injected into the thigh muscle.

-

Subcutaneous (SC): Injected into the dorsal region.

-

-

Blood Sampling:

-

Serial blood samples (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) are collected from the tail vein, retro-orbital sinus, or via cannulation of the carotid artery or jugular vein.

-

Plasma is separated by centrifugation.

-

-

Tissue Distribution (Optional): At selected time points, animals are euthanized, and tissues of interest (e.g., kidney, lung, liver, spleen) are collected, weighed, and homogenized.

-

Bioanalysis: Isepamicin concentrations in plasma and tissue homogenates are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or mass spectrometry (LC-MS/MS).

-

Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters.

Pharmacodynamics

The pharmacodynamic properties of isepamicin are characterized by concentration-dependent bactericidal activity and a prolonged post-antibiotic effect (PAE), which are hallmarks of the aminoglycoside class[2][5].

In Vivo Efficacy Models

Neutropenic Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.

-

Animal Model: Female ICR (CD-1) or BALB/c mice (5-6 weeks old).

-

Immunosuppression: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection)[6][7].

-

Infection: A bacterial suspension (e.g., Pseudomonas aeruginosa, Escherichia coli, or Staphylococcus aureus) is injected into the thigh muscle[4][6].

-

Treatment: this compound is administered at various doses and dosing intervals (e.g., single dose, multiple doses) via subcutaneous or intravenous routes, starting at a specified time post-infection.

-

Efficacy Endpoint: At 24 hours post-treatment initiation, mice are euthanized, and the infected thigh muscle is excised, homogenized, and plated for bacterial colony-forming unit (CFU) enumeration. The reduction in bacterial load (log10 CFU/thigh) compared to untreated controls is the primary measure of efficacy[7].

A study in neutropenic mice demonstrated that isepamicin has a long in vivo post-antibiotic effect of 3-5 hours against S. aureus and E. coli[4].

Murine Pneumonia Model

This model is used to assess the efficacy of antibiotics against respiratory tract infections.

-

Animal Model: Immunocompetent or neutropenic mice.

-

Infection: Mice are anesthetized, and a bacterial suspension (e.g., Pseudomonas aeruginosa) is delivered to the lungs via intranasal or intratracheal instillation[8][9].

-

Treatment: Isepamicin is administered at various doses and schedules.

-

Efficacy Endpoints:

-

Bacterial Load: At a predetermined time post-infection (e.g., 24 or 48 hours), lungs are harvested, homogenized, and plated to determine the bacterial burden (log10 CFU/lung).

-

Survival: Animals are monitored for a defined period (e.g., 7 days), and survival rates are recorded.

-

Mechanism of Action and Resistance

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of action of isepamicin and the experimental workflow for a typical preclinical pharmacokinetic study.

Caption: Mechanism of action of Isepamicin on a bacterial cell.

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Caption: Major mechanisms of bacterial resistance to aminoglycosides.

Safety Pharmacology

Preclinical safety studies are crucial for identifying potential adverse effects. For aminoglycosides, the primary concerns are nephrotoxicity and ototoxicity.

Nephrotoxicity

Studies in rats have demonstrated that isepamicin can induce nephrotoxicity, particularly at high doses[1]. The toxicity appears to be dose- and time-dependent, with administration during the active (dark) phase for nocturnal animals potentially reducing renal injury compared to the resting (light) phase[3].

-

Experimental Protocol (Rat Nephrotoxicity Study):

-

Animal Model: Male Wistar or Sprague-Dawley rats.

-

Treatment: Isepamicin administered subcutaneously or intraperitoneally once or twice daily for a specified duration (e.g., 14 days)[1][3].

-

Monitoring:

-

Histopathology: At the end of the study, kidneys are collected for histopathological examination to assess for signs of tubular necrosis and other cellular damage[1].

-

Ototoxicity

A study in guinea pigs showed that isepamicin has ototoxic properties, which is a class effect of aminoglycosides. However, the degree of ototoxicity was reported to be less than that of amikacin. Once-daily dosing was associated with less ototoxicity compared to twice-daily administration of the same total daily dose[10].

-

Experimental Protocol (Guinea Pig Ototoxicity Study):

-

Animal Model: Guinea pigs.

-

Treatment: Isepamicin administered intramuscularly once or twice daily for an extended period (e.g., 28 days)[10].

-

Assessment:

-

Auditory Brainstem Response (ABR): To functionally assess hearing loss.

-

Histopathology: Cochleae are examined for loss of inner and outer hair cells[10].

-

-

Conclusion

This compound exhibits a pharmacokinetic profile in preclinical models that is consistent with other aminoglycosides, characterized by dose-proportional exposure and renal elimination. Its pharmacodynamics are defined by concentration-dependent killing and a significant post-antibiotic effect. Preclinical studies confirm its efficacy in relevant infection models and also highlight the characteristic aminoglycoside safety concerns of nephrotoxicity and ototoxicity, which appear to be manageable with appropriate dosing regimens. This compilation of preclinical data provides a foundational understanding for further investigation and development of this compound.

References

- 1. Pharmacokinetics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics and pharmacodynamics of isepamicin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of circadian-stage-dependent dosing schedule on nephrotoxicity and pharmacokinetics of isepamicin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo postantibiotic effect of isepamicin and other aminoglycosides in a thigh infection model in neutropenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]

- 7. imquestbio.com [imquestbio.com]

- 8. Murine Acute Pneumonia Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development and evaluation of murine lung-specific disease models for Pseudomonas aeruginosa applicable to therapeutic testing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Molecular Shield: Isepamicin's Efficacy Against Resistant Bacterial Strains

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The rise of antibiotic resistance poses a significant threat to global health. Aminoglycosides, a class of potent bactericidal antibiotics, have been a cornerstone in treating severe Gram-negative infections. However, their efficacy is increasingly compromised by the spread of resistance, primarily mediated by aminoglycoside-modifying enzymes (AMEs). Isepamicin, a semi-synthetic aminoglycoside derived from gentamicin B, represents a significant advancement in overcoming these resistance mechanisms. This technical guide delves into the molecular basis of isepamicin's sustained efficacy against resistant strains, detailing its mechanism of action, the molecular genetics of resistance, and the structural attributes that allow it to evade enzymatic inactivation. Quantitative in-vitro activity data, detailed experimental protocols, and molecular pathway visualizations are provided to offer a comprehensive resource for the scientific community.

Introduction: The Aminoglycoside Challenge

Aminoglycosides exert their bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria.[1][2] This interaction disrupts protein synthesis through multiple mechanisms, including interference with the initiation complex, misreading of mRNA, and premature termination of translation, ultimately leading to bacterial cell death.[1]

The clinical utility of older aminoglycosides like gentamicin and tobramycin has been diminished by the emergence of bacterial resistance. The most prevalent mechanism of resistance is the enzymatic modification of the antibiotic by AMEs.[3][4] These enzymes, often encoded on mobile genetic elements like plasmids, catalyze the acetylation, phosphorylation, or adenylylation of specific hydroxyl or amino groups on the aminoglycoside molecule.[3][5] This modification sterically hinders the antibiotic's ability to bind to its ribosomal target, rendering it ineffective.[3]

Isepamicin: A Structural Solution to Enzymatic Resistance

Isepamicin was developed to counter the growing threat of AME-mediated resistance. Its structure is similar to amikacin, featuring a 1-N-S-α-hydroxy-β-aminopropionyl (HAPA) side chain attached to the 6'-amino group of the gentamicin B core.[6][7] This modification provides a "molecular shield," sterically protecting the molecule from many common AMEs.

Overcoming Aminoglycoside Acetyltransferases (AACs)

A key advantage of isepamicin is its remarkable stability against aminoglycoside 6'-N-acetyltransferases (AAC(6')-I), a family of enzymes that readily inactivate amikacin, tobramycin, and netilmicin.[8][9] The structural basis for this resistance lies in the substitution at the 1-N position. While amikacin can form a stable complex with AAC(6')-I enzymes through interactions at both the 3 and 3" positions, isepamicin's secondary amino group at the 3" position is thought to result in a less stable enzyme-drug complex, thus preventing efficient acetylation.[8] This makes isepamicin a valuable agent in regions where AAC(6') enzymes are prevalent.[4]

While highly effective against many AMEs, isepamicin can be inactivated by a limited number of enzymes, including ANT(4')-I, ANT(4')-II, and APH(3')-VI.[4]

Quantitative Analysis: In-Vitro Efficacy of Isepamicin

Comparative in-vitro studies consistently demonstrate the superior or equivalent activity of isepamicin against Gram-negative pathogens, particularly those resistant to other aminoglycosides.

Activity Against Enterobacteriaceae

A study of 154 nosocomial Enterobacteriaceae isolates in Taiwan demonstrated that isepamicin had the lowest Minimum Inhibitory Concentration required to inhibit 90% of isolates (MIC90) compared to amikacin, tobramycin, and gentamicin. Its resistance rate was equal to amikacin and significantly lower than the other tested agents.[5]

| Organism (n=154) | Isepamicin | Amikacin | Tobramycin | Gentamicin |

| MIC50 (mg/L) | 2 | 4 | 2 | 2 |

| MIC90 (mg/L) | 8 | 16 | >32 | >32 |

| Resistance Rate (%) | 3.9 | 3.9 | 18.2 | 21.4 |

| Table 1: Comparative activity of aminoglycosides against Enterobacteriaceae isolates.[5] |

A large surveillance study in Greece involving 6,296 Enterobacteriaceae isolates found that susceptibility to isepamicin was 95.3% for Klebsiella pneumoniae and 99.9% for Escherichia coli.[10] Notably, among carbapenem-nonsusceptible K. pneumoniae isolates, 91.1% remained susceptible to isepamicin.[10][11]

Activity Against Non-Fermentative Gram-Negative Bacilli

Against 93 isolates of non-fermentative Gram-negative bacilli, including Pseudomonas aeruginosa and Acinetobacter baumannii, isepamicin again showed the lowest MIC90 and a lower resistance rate compared to amikacin, tobramycin, and gentamicin.[5]

| Organism (n=93) | Isepamicin | Amikacin | Tobramycin | Gentamicin |

| MIC50 (mg/L) | 4 | 8 | 8 | 8 |

| MIC90 (mg/L) | 16 | 32 | >32 | >32 |

| Resistance Rate (%) | 23.7 | 27.9 | 38.7 | 40.9 |

| Table 2: Comparative activity of aminoglycosides against non-fermentative isolates.[5] |

A study in Northern India further corroborated these findings, showing that isepamicin had better in-vitro activity against non-inducible Enterobacteriaceae like E. coli and K. pneumoniae compared to amikacin.[7][12] Overall susceptibility was highest for isepamicin (63.28%) compared to tobramycin (59.38%), gentamicin (58.59%), and amikacin (51.56%).[7][12]

| Organism | Isepamicin Susceptibility (%) | Amikacin Susceptibility (%) | Gentamicin Susceptibility (%) | Tobramycin Susceptibility (%) |

| E. coli (n=27) | 66.67 | 29.63 | - | - |

| K. pneumoniae (n=46) | 52.17 | 43.48 | - | - |

| P. aeruginosa (n=21) | 85.71 | 85.71 | - | - |

| Overall (n=128) | 63.28 | 51.56 | 58.59 | 59.38 |

| Table 3: Susceptibility of Gram-negative isolates from a Northern Indian hospital.[7][12] |

Experimental Protocols

The quantitative data presented above are typically generated using standardized antimicrobial susceptibility testing methods.

Protocol for Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method is a gold standard for determining the MIC of an antimicrobial agent against a bacterial isolate.

1. Preparation of Inoculum:

-

Select three to five isolated colonies of the test organism from an 18- to 24-hour agar plate.

-

Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth - MHB).

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

2. Preparation of Antibiotic Dilutions:

-

Prepare a stock solution of isepamicin (and other comparator antibiotics) of known concentration.

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the antibiotic in cation-adjusted MHB.[1][2]

-

Typically, 100 µL of broth is added to each well, and then 100 µL of the antibiotic solution is added to the first column and serially diluted across the plate, discarding the final 100 µL from the last dilution well.[1]

3. Inoculation and Incubation:

-

Inoculate each well (except for a sterility control well) with the prepared bacterial suspension. The final volume in each well will be 200 µL.

-

Include a growth control well containing only broth and the bacterial inoculum, with no antibiotic.

-

Incubate the plate at 35-37°C for 18-24 hours in ambient air.[2][8]

4. Interpretation of Results:

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[2] This can be determined by visual inspection or using a microplate reader to measure optical density.[8]

Protocol for Aminoglycoside Acetyltransferase (AAC) Activity Assay

This assay measures the ability of an AME to modify an aminoglycoside substrate.

1. Enzyme and Substrate Preparation:

-

Purify the AAC enzyme (e.g., AAC(6')-Ib) from a bacterial lysate expressing the corresponding gene.

-

Prepare solutions of the aminoglycoside substrate (e.g., amikacin, isepamicin) and the acetyl donor, acetyl-coenzyme A (AcCoA).

2. Reaction Mixture:

-

Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5).[13]

-

The reaction mixture typically contains the buffer, the purified enzyme, the aminoglycoside substrate, AcCoA, and a chromogenic reagent such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[14]

3. Measurement of Activity:

-

Initiate the reaction by adding the enzyme to the mixture.

-

The AAC enzyme transfers an acetyl group from AcCoA to the aminoglycoside, releasing Coenzyme A (CoA-SH).

-

The free sulfhydryl group of CoA-SH reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB), a colored product.

-

Monitor the increase in absorbance at 412 nm continuously using a spectrophotometer.[14] The initial rate of this reaction is proportional to the enzyme's activity.

4. Data Analysis:

-

Calculate the enzyme's kinetic parameters (Kcat and Km) by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.[14] This allows for a quantitative comparison of how efficiently the enzyme modifies different aminoglycosides.

Visualizing the Molecular Interactions

The following diagrams illustrate the key molecular pathways and experimental workflows discussed.

Figure 1: Mechanism of Action of Isepamicin.

Figure 2: Isepamicin evades enzymatic modification.

Figure 3: Workflow for MIC determination.

Conclusion

Isepamicin demonstrates robust in-vitro activity against a broad spectrum of clinically important Gram-negative pathogens, including strains resistant to other aminoglycosides. Its efficacy is rooted in its unique molecular structure, specifically the 1-N-HAPA side chain, which confers stability against many prevalent aminoglycoside-modifying enzymes, particularly AAC(6')-I. The comprehensive data and protocols provided in this guide underscore isepamicin's role as a valuable therapeutic option in an era of escalating antibiotic resistance. For drug development professionals, the success of isepamicin's rational design offers a compelling case study in overcoming specific, well-characterized resistance mechanisms through targeted chemical modification. Continued surveillance and molecular characterization of emerging resistance trends will be crucial to preserving the utility of this important class of antibiotics.

References

- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 2. Minimum inhibitory concentration (MIC). [bio-protocol.org]

- 3. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 4. Isepamicin (SCH 21420, 1-N-HAPA gentamicin B): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro activity of isepamicin and other aminoglycosides against clinical isolates of Gram-negative bacteria causing nosocomial bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documentsdelivered.com [documentsdelivered.com]

- 7. In-vitro Activity of Isepamicin against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. In Vitro Sensitivity of Isepamicin in comparison to Amikacin and Gentamicin - CCEM Journal [ccemjournal.com]

- 10. In Vitro Antimicrobial Susceptibility to Isepamicin of 6,296 Enterobacteriaceae Clinical Isolates Collected at a Tertiary Care University Hospital in Greece - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Kinetic Mechanism of AAC(3)-IV Aminoglycoside Acetyltransferase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | aac(6’)-Iaq, a novel aminoglycoside acetyltransferase gene identified from an animal isolate Brucella intermedia DW0551 [frontiersin.org]

An In-Depth Technical Guide to the Binding Affinity of Isepamicin Sulfate to Bacterial Ribosomes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isepamicin sulfate is a semi-synthetic aminoglycoside antibiotic renowned for its broad-spectrum activity against a variety of bacterial pathogens, including those resistant to other aminoglycosides. Like other members of its class, isepamicin exerts its bactericidal effects by targeting the bacterial ribosome, the essential cellular machinery for protein synthesis. A comprehensive understanding of the binding affinity and kinetics of isepamicin to its ribosomal target is paramount for elucidating its mechanism of action, overcoming resistance, and guiding the development of novel antimicrobial agents. This technical guide provides a detailed overview of this compound's interaction with the bacterial ribosome, focusing on quantitative binding data, experimental protocols for its characterization, and the molecular pathways it disrupts.

Mechanism of Action: Targeting the Bacterial Ribosome

This compound's primary mode of action is the inhibition of protein synthesis through direct binding to the bacterial ribosome. Specifically, it targets the 30S ribosomal subunit, a key component in the initiation and elongation stages of translation.

The binding of isepamicin to the 30S subunit occurs at the aminoacyl-tRNA site (A-site) within the 16S ribosomal RNA (rRNA). This interaction induces a conformational change in the ribosome, which leads to two primary consequences:

-

Interference with the Initiation Complex: Isepamicin disrupts the formation of the 70S initiation complex, a crucial first step in protein synthesis.

-

mRNA Misreading: The binding of isepamicin at the A-site causes a misreading of the messenger RNA (mRNA) codon. This leads to the incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.

The accumulation of these aberrant proteins disrupts essential cellular processes and compromises the integrity of the bacterial cell membrane, ultimately leading to cell death.

Quantitative Binding Affinity of this compound

The following table summarizes the type of quantitative data relevant to isepamicin's binding affinity, with comparative values for other aminoglycosides where available.

| Parameter | This compound | Other Aminoglycosides | Bacterial Strain/System | Reference |

| IC50 (Protein Synthesis) | Data not available | Arbekacin: 125 nM | E. coli reconstituted system | [1] |

| Kd (Binding to 16S rRNA A-site) | Data not available | Apramycin: 500 ± 50 nM | E. coli 16S rRNA subdomain | [2] |

| Kd (Binding to 30S subunit) | Data not available | Data not available |

Experimental Protocols for Determining Binding Affinity

Several robust experimental techniques can be employed to elucidate the binding affinity and kinetics of this compound to bacterial ribosomes. These methods provide quantitative data that is essential for drug development and mechanistic studies.

Filter Binding Assay

Filter binding assays are a common and relatively straightforward method to quantify the interaction between a ligand (isepamicin) and its macromolecular target (ribosomes or rRNA). The principle lies in the retention of the ribosome-isepamicin complex on a nitrocellulose membrane, while the unbound drug passes through.

Detailed Methodology:

-

Preparation of Ribosomes and Isepamicin:

-

Isolate 70S ribosomes or 30S ribosomal subunits from the target bacterial strain (e.g., Escherichia coli) through established protocols involving differential centrifugation and sucrose gradient purification.

-

Prepare a stock solution of this compound of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and KCl).

-

-

Binding Reaction:

-

In a series of reaction tubes, incubate a fixed concentration of ribosomes (e.g., 100 nM) with varying concentrations of radiolabeled isepamicin (e.g., using ³H or ¹⁴C). If a radiolabeled version is unavailable, a competitive binding assay can be set up using a known radiolabeled aminoglycoside.

-

The incubation is typically carried out at 37°C for a sufficient time to reach equilibrium (e.g., 30 minutes).

-

-

Filtration:

-

Rapidly filter the reaction mixtures through a nitrocellulose membrane (0.45 µm pore size) under vacuum.

-

Wash the filters with ice-cold binding buffer to remove unbound isepamicin.

-

-

Quantification:

-

The amount of radioactivity retained on the filters, corresponding to the bound isepamicin, is quantified using a scintillation counter.

-

-

Data Analysis:

-

Plot the amount of bound isepamicin as a function of its concentration. The data can be fitted to a binding isotherm (e.g., Langmuir or Scatchard plot) to determine the dissociation constant (Kd).

-

Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique that allows for the real-time analysis of biomolecular interactions. It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.

Detailed Methodology:

-

Immobilization of the Ligand:

-

Biotinylated 16S rRNA A-site oligonucleotides or whole 30S ribosomal subunits are immobilized on a streptavidin-coated sensor chip.

-

-

Analyte Injection:

-

A series of this compound solutions of varying concentrations are injected over the sensor surface at a constant flow rate.

-

-

Data Acquisition:

-

The binding of isepamicin to the immobilized ribosomal component is monitored in real-time as a change in the resonance angle, measured in Resonance Units (RU).

-

-

Data Analysis:

-

The association (ka) and dissociation (kd) rate constants are determined by fitting the sensorgram data to a suitable kinetic model. The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd/ka.

-